N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine
Description
N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine is a synthetic organic compound that features a unique combination of a cyclopropyl group, a triazole ring, and an oxetane ring
Properties
IUPAC Name |
N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-11-10(13-12-7)4-14(8-2-3-8)9-5-15-6-9/h8-9H,2-6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFPEGLAMOKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN(C2CC2)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, which can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile. The oxetane ring can be introduced through a nucleophilic substitution reaction, where an appropriate oxetane precursor reacts with a nucleophile.
Synthesis of 5-methyl-1H-1,2,4-triazole: This can be achieved by reacting methyl hydrazine with formamide under acidic conditions.
Formation of the oxetane ring: This involves the reaction of an oxetane precursor, such as 3-chloromethyl oxetane, with a nucleophile.
Coupling of the triazole and oxetane rings: The final step involves coupling the triazole derivative with the oxetane derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxetane ring-opened products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring, where nucleophiles can replace the oxetane oxygen.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ring-opened products, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Biological Studies: It can be used to study the interactions of triazole and oxetane-containing compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound can serve as a probe to investigate biochemical pathways and molecular mechanisms in cells.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of other complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxetane ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its target.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-[(1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine: Lacks the methyl group on the triazole ring, which may affect its biological activity and chemical properties.
N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-2-amine: The position of the oxetane ring is different, which can influence the compound’s reactivity and interactions with biological targets.
Uniqueness
N-cyclopropyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]oxetan-3-amine is unique due to the specific combination of its functional groups. The presence of both a cyclopropyl group and an oxetane ring, along with the triazole moiety, provides a distinctive set of chemical and biological properties that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
